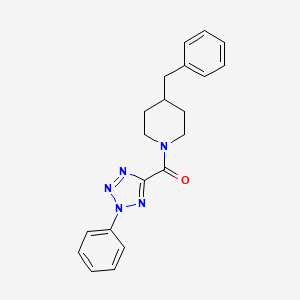

(4-benzylpiperidin-1-yl)(2-phenyl-2H-tetrazol-5-yl)methanone

Description

Properties

IUPAC Name |

(4-benzylpiperidin-1-yl)-(2-phenyltetrazol-5-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O/c26-20(19-21-23-25(22-19)18-9-5-2-6-10-18)24-13-11-17(12-14-24)15-16-7-3-1-4-8-16/h1-10,17H,11-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXJPSXCIKJMCAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=NN(N=N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-benzylpiperidin-1-yl)(2-phenyl-2H-tetrazol-5-yl)methanone typically involves multiple steps. One common route starts with the preparation of 4-benzylpiperidine, which can be synthesized by reacting 4-cyanopyridine with toluene, followed by catalytic hydrogenation of the pyridine ring . The tetrazole moiety can be introduced via a cycloaddition reaction between an azide and a nitrile compound . The final step involves coupling the benzylpiperidine and tetrazole intermediates under appropriate conditions to form the desired methanone compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalytic systems, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(4-benzylpiperidin-1-yl)(2-phenyl-2H-tetrazol-5-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine nitrogen or the benzyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidines or benzyl derivatives.

Scientific Research Applications

Research indicates that (4-benzylpiperidin-1-yl)(2-phenyl-2H-tetrazol-5-yl)methanone exhibits several biological activities:

- Antidepressant Effects : The compound interacts with neurotransmitter systems, potentially influencing mood regulation.

- Analgesic Properties : It may alleviate pain through mechanisms similar to other piperidine derivatives.

- Anti-inflammatory Activity : The tetrazole group enhances its lipophilicity, aiding in crossing biological membranes and exerting effects on inflammation.

Structure-Activity Relationship (SAR)

Studies on the structure-activity relationship suggest that modifications to either the piperidine or tetrazole moieties can significantly alter the compound's biological profile. This insight is crucial for designing derivatives with enhanced efficacy and reduced side effects.

Case Studies

Several studies have documented the applications and effects of (4-benzylpiperidin-1-yl)(2-phenyl-2H-tetrazol-5-yl)methanone:

- Microbiological Evaluation : In vitro evaluations have shown that compounds with similar structures exhibit antimicrobial activities against various strains, indicating potential use as antibacterial or antifungal agents .

- Molecular Docking Studies : Research has employed molecular docking techniques to explore the binding affinities of this compound with different biological targets, revealing insights into its mechanism of action .

- Comparative Studies : Comparative analyses with other piperidine derivatives have highlighted the unique pharmacological profiles of compounds containing both piperidine and tetrazole functionalities .

Mechanism of Action

The mechanism of action of (4-benzylpiperidin-1-yl)(2-phenyl-2H-tetrazol-5-yl)methanone involves its interaction with various molecular targets. It acts as a monoamine releasing agent with selectivity for dopamine and norepinephrine over serotonin . This compound can inhibit the aggregation of amyloid-beta peptides, which is relevant in the context of Alzheimer’s disease . Additionally, it exhibits neuroprotective effects by reducing oxidative stress and preventing cell death.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Observations:

Linker Flexibility: The ethanone linker in derivatives introduces conformational flexibility compared to the rigid methanone core in the target compound. This may influence binding affinity in biological targets.

This contrasts with unsubstituted piperidine in derivatives. Methoxy groups in analogs improve solubility but reduce lipophilicity, whereas the benzyl group in the target compound prioritizes membrane permeability.

Steric Hindrance: The indole-based methanones in exhibit steric effects that suppress spectral peaks, suggesting similar challenges in characterizing bulky groups like benzyl in the target compound.

Implications for Bioactivity

Though biological data are absent in the evidence, structural trends suggest:

- The phenyltetrazole group may act as a carboxylic acid bioisostere, mimicking substrates in enzymatic targets.

- The benzylpiperidine moiety could enhance blood-brain barrier penetration, making the compound relevant to central nervous system targets.

Biological Activity

(4-benzylpiperidin-1-yl)(2-phenyl-2H-tetrazol-5-yl)methanone is a synthetic organic compound that integrates structural features of piperidine, benzyl, and tetrazole groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the modulation of neurotransmitter systems and its implications in treating neurological disorders.

Chemical Structure and Properties

The molecular formula of (4-benzylpiperidin-1-yl)(2-phenyl-2H-tetrazol-5-yl)methanone is CHNO, with a molecular weight of 347.4 g/mol. Its structure combines a piperidine ring with a benzyl group and a tetrazole moiety, which contribute to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 347.4 g/mol |

| CAS Number | 1396883-77-4 |

Interaction with Neurotransmitter Systems

Compounds containing a benzylpiperidine moiety, like (4-benzylpiperidin-1-yl)(2-phenyl-2H-tetrazol-5-yl)methanone, are known to interact with various neurotransmitter systems, including:

- Cholinergic System : Potential modulation of acetylcholine receptors.

- Dopaminergic System : Possible effects on dopamine receptors, which may influence mood and cognition.

- Serotonergic System : Interaction with serotonin receptors could affect anxiety and depression.

Tetrazole Derivatives

Tetrazoles are recognized for their ability to act as bioisosteres for carboxylic acids, which can enhance the pharmacokinetic properties of compounds. The tetrazole ring in this compound may contribute to improved solubility and bioavailability.

Biological Activity

Research indicates that (4-benzylpiperidin-1-yl)(2-phenyl-2H-tetrazol-5-yl)methanone exhibits significant biological activity:

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties against neurodegenerative diseases such as Alzheimer’s.

- Antidepressant Activity : Similar compounds have shown promise in alleviating symptoms of depression through serotonergic modulation.

- Antitumor Potential : Investigations into structurally related compounds have indicated possible antitumor effects, warranting further exploration of this compound's efficacy.

Study on Neuroprotective Effects

A study published in Pharmacology Biochemistry and Behavior explored the neuroprotective effects of benzylpiperidine derivatives. Results indicated that these compounds could protect neuronal cells from oxidative stress, suggesting potential applications in treating neurodegenerative diseases .

Antidepressant Activity

Research focusing on similar piperidine derivatives highlighted their ability to modulate serotonin levels effectively. This modulation correlates with reduced depressive symptoms in animal models, pointing towards the therapeutic potential of (4-benzylpiperidin-1-yl)(2-phenyl-2H-tetrazol-5-yl)methanone .

Antitumor Activity

In a study assessing the antitumor activity of related compounds, it was found that certain benzoylpiperidine derivatives significantly inhibited cell growth in various cancer cell lines. The IC values ranged from 7.9 to 92 µM across different types of cancer cells . This suggests that (4-benzylpiperidin-1-yl)(2-phenyl-2H-tetrazol-5-yl)methanone may possess similar antitumor properties worth investigating.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and characterization methods for (4-benzylpiperidin-1-yl)(2-phenyl-2H-tetrazol-5-yl)methanone?

- Methodology :

- Synthesis : Use a multi-step approach involving coupling of 4-benzylpiperidine with 2-phenyltetrazole-5-carboxylic acid derivatives. Optimize reaction conditions (e.g., solvent, temperature, catalyst) to improve yields. For example, reports yields of 75–84% for structurally similar benzoylpiperidine derivatives using n-hexane/EtOAc solvent systems and acid coupling agents .

- Characterization : Employ H-NMR and C-NMR to confirm structural integrity. HPLC (e.g., 95% purity at 254 nm, as in ) and elemental analysis are critical for purity validation, though discrepancies in elemental results (e.g., C, H, N content) may require iterative purification .

Q. How can researchers validate the purity and stability of this compound under laboratory conditions?

- Methodology :

- Purity : Use reverse-phase HPLC with UV detection (e.g., 254 nm) and compare retention times to standards. For example, used HPLC with a retention time of 13.036 minutes for a related compound .

- Stability : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) and monitor degradation via LC-MS. emphasizes evaluating physical-chemical properties to predict shelf-life .

Q. What spectroscopic techniques are most effective for structural elucidation of the tetrazole and piperidine moieties?

- Methodology :

- NMR : Assign H-NMR signals for the benzylpiperidine (δ 1.5–3.5 ppm for piperidine protons) and tetrazole (δ 8.0–8.5 ppm for aromatic protons) groups, as demonstrated in and .

- IR Spectroscopy : Identify characteristic peaks (e.g., C=N stretch of tetrazole at ~1600 cm) and carbonyl (C=O) stretches near 1700 cm.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

- Methodology :

- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like GABA receptors (analogous to benzodiazepine derivatives in ) or enzymes .

- In Vitro Assays : Test against receptor binding assays (e.g., radioligand displacement) or enzyme inhibition (e.g., ACE for tetrazole-containing compounds). highlights the role of heterocyclic groups (e.g., nitro, tetrazole) in modulating activity .

Q. How should researchers resolve contradictions in biological data, such as varying potency across assays?

- Methodology :

- Assay Validation : Replicate experiments under standardized conditions (e.g., pH, temperature). Use orthogonal assays (e.g., SPR and fluorescence polarization) to confirm binding.

- Data Analysis : Apply multivariate statistics (e.g., PCA) to identify confounding variables. ’s elemental analysis discrepancies suggest rigorous cross-validation is critical .

Q. What experimental strategies are recommended to assess the environmental fate of this compound?

- Methodology :

- Degradation Studies : Use OECD 301B (ready biodegradability) or hydrolysis studies (pH 4–9) to evaluate persistence. outlines protocols for tracking abiotic/biotic transformations .

- Ecotoxicity : Test on model organisms (e.g., Daphnia magna) using OECD 202 guidelines.

Key Considerations for Researchers

- Contradictory Data : Cross-validate elemental analysis with HRMS to resolve discrepancies (e.g., ) .

- Biological Relevance : The tetrazole group may enhance solubility (via ionization) and mimic carboxylates in drug-target interactions, as seen in ACE inhibitors .

- Advanced Techniques : X-ray crystallography (e.g., ) can resolve stereochemical ambiguities in complex derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.